molecular formula C21H22N2O4S B305244 N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide

N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide

Katalognummer B305244
Molekulargewicht: 398.5 g/mol
InChI-Schlüssel: VUXGVMBMHZDDBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMTB and has been synthesized for research purposes.

Wissenschaftliche Forschungsanwendungen

N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide has potential applications in various scientific fields. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, DMTB has been studied for its potential use in the development of new drugs.

Wirkmechanismus

The mechanism of action of N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is not well understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes and proteins involved in inflammation, cancer, and bacterial growth. Additionally, DMTB has been shown to interact with metal ions and may be used as a fluorescent probe for detecting metal ions in biological systems.
Biochemical and Physiological Effects:
N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide has been shown to have various biochemical and physiological effects. Studies have suggested that this compound may have anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, DMTB has been shown to interact with metal ions and may be used as a fluorescent probe for detecting metal ions in biological systems. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide has several advantages and limitations for lab experiments. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting. Additionally, DMTB has potential applications in various scientific fields, including anti-inflammatory, anti-cancer, and anti-bacterial research. However, the mechanism of action of this compound is not well understood, and further studies are needed to fully understand its biochemical and physiological effects.

Zukünftige Richtungen

There are several future directions for research on N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide. This compound has potential applications in various scientific fields, and further studies are needed to fully understand its mechanism of action and biochemical and physiological effects. Additionally, DMTB may be used as a fluorescent probe for detecting metal ions in biological systems, and further research is needed to optimize its use as a probe. Furthermore, this compound may be used in the development of new drugs, and further research is needed to investigate its potential as a drug candidate. Overall, N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is a promising compound that has potential applications in various scientific fields, and further research is needed to fully understand its potential.

Synthesemethoden

The synthesis of N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide involves the reaction of thioamide with 3,4,5-trimethoxybenzoyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions, and the product is purified using column chromatography. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.

Eigenschaften

Produktname

N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide

Molekularformel

C21H22N2O4S

Molekulargewicht

398.5 g/mol

IUPAC-Name

N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2-ylidene)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C21H22N2O4S/c1-13-18(14-9-7-6-8-10-14)23(2)21(28-13)22-20(24)15-11-16(25-3)19(27-5)17(12-15)26-4/h6-12H,1-5H3

InChI-Schlüssel

VUXGVMBMHZDDBO-UHFFFAOYSA-N

SMILES

CC1=C(N(C(=NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)S1)C)C3=CC=CC=C3

Kanonische SMILES

CC1=C(N(C(=NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)S1)C)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.